Cas no 1251034-91-9 (1-(4-Bromo-2-fluorophenyl)-2-pentanol)

1-(4-Bromo-2-fluorophenyl)-2-pentanol 化学的及び物理的性質
名前と識別子
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- 1-(4-Bromo-2-fluorophenyl)-2-pentanol
- 1-(4-bromo-2-fluorophenyl)pentan-2-ol
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- MDL: MFCD16821062
- インチ: 1S/C11H14BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3
- InChIKey: GGFQCINRSWMIDV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)CC(CCC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-(4-Bromo-2-fluorophenyl)-2-pentanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 400270-5g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol |
1251034-91-9 | 97.0% | 5g |
£1,692.00 | 2023-04-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512934-1g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 97% | 1g |
¥3031.0 | 2023-04-04 | |
abcr | AB429307-1 g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol |
1251034-91-9 | 1g |
€668.20 | 2023-04-23 | ||
Ambeed | A833079-1g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 97% | 1g |
$441.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621698-5g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 98% | 5g |
¥17228.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621698-1g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 98% | 1g |
¥6867.00 | 2024-08-09 | |
Fluorochem | 400270-1g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol |
1251034-91-9 | 97.0% | 1g |
£646.00 | 2023-04-22 | |
abcr | AB429307-1g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol; . |
1251034-91-9 | 1g |
€1621.70 | 2025-02-17 |
1-(4-Bromo-2-fluorophenyl)-2-pentanol 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-(4-Bromo-2-fluorophenyl)-2-pentanolに関する追加情報
Comprehensive Overview of 1-(4-Bromo-2-fluorophenyl)-2-pentanol (CAS No. 1251034-91-9)
1-(4-Bromo-2-fluorophenyl)-2-pentanol (CAS No. 1251034-91-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound belongs to the class of halogenated aromatic alcohols, characterized by the presence of a bromine and fluorine substituent on the phenyl ring. Its molecular formula, C11H14BrFO, and molecular weight of 261.13 g/mol make it a valuable intermediate in synthetic chemistry.
The compound's 4-bromo-2-fluorophenyl moiety is particularly noteworthy, as it contributes to its reactivity and potential applications in drug discovery. Researchers are increasingly exploring its role in the development of novel therapeutic agents, especially in the fields of oncology and neurology. Recent studies have highlighted its potential as a building block for small-molecule inhibitors, which are a hot topic in targeted drug delivery systems.
In the context of green chemistry and sustainable synthesis, 1-(4-Bromo-2-fluorophenyl)-2-pentanol has been investigated for its compatibility with eco-friendly reaction conditions. This aligns with the growing demand for environmentally benign chemical processes, a trend frequently searched by users in academic and industrial forums. Its stability under mild conditions makes it a candidate for catalytic transformations, reducing the need for harsh reagents.
From a technical perspective, the compound's spectroscopic properties (e.g., NMR, IR, and mass spectrometry data) are well-documented, aiding in its identification and purity assessment. Analytical chemists often search for HPLC methods or chromatographic separation techniques specific to this compound, reflecting its practical challenges in purification. Recent advancements in high-throughput screening have also increased its visibility in combinatorial chemistry libraries.
The structure-activity relationship (SAR) of 1-(4-Bromo-2-fluorophenyl)-2-pentanol is another area of interest. Its hydrogen-bonding capacity and lipophilicity (calculated LogP ~2.5) make it a versatile scaffold for medicinal chemistry optimizations. Discussions in online scientific communities often revolve around its potential to modulate enzyme kinetics or receptor binding, topics frequently queried in AI-driven literature searches.
In industrial applications, this compound is sometimes referenced in patents related to electronic materials or liquid crystals, though its primary use remains in research settings. Safety data sheets emphasize standard laboratory handling protocols, as users commonly search for storage conditions (e.g., inert atmosphere, low temperature) and compatibility with common solvents like DMSO or ethanol.
Future research directions may explore its derivatives for bioisosteric replacements or as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), which are trending topics in synthetic methodology. The compound's regioselectivity in further functionalization reactions is also a subject of ongoing investigation, as evidenced by recent publications in peer-reviewed journals.
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